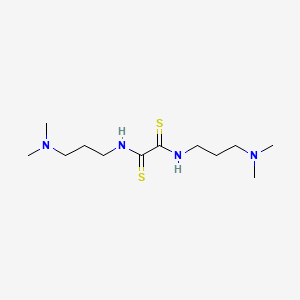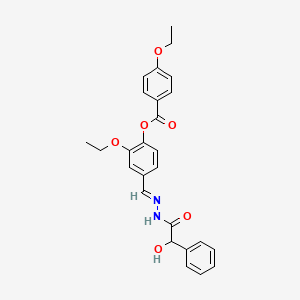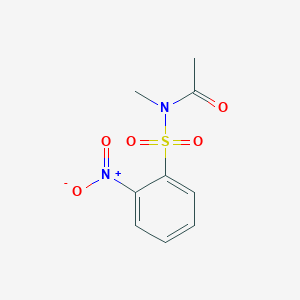
N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylamino groups attached to a propyl chain, which is further connected to an ethanedithioamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide typically involves the reaction of 3-(dimethylamino)propylamine with ethanedithioamide under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 70°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反应分析
Types of Reactions: N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or alkoxylated derivatives
科学研究应用
N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用机制
The mechanism by which N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or stability. Additionally, the ethanedithioamide core can undergo redox reactions, modulating the redox state of the target environment.
相似化合物的比较
- N,N,N’-Trimethyl-1,3-propanediamine
- N-[3-(Dimethylamino)propyl]methacrylamide
- N-[3-(Dimethylamino)propyl]octadecanamide
Comparison: N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide is unique due to its ethanedithioamide core, which imparts distinct redox properties compared to similar compounds that may lack this feature. The presence of two dimethylamino groups also enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various applications.
属性
CAS 编号 |
62778-13-6 |
|---|---|
分子式 |
C12H26N4S2 |
分子量 |
290.5 g/mol |
IUPAC 名称 |
N,N'-bis[3-(dimethylamino)propyl]ethanedithioamide |
InChI |
InChI=1S/C12H26N4S2/c1-15(2)9-5-7-13-11(17)12(18)14-8-6-10-16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18) |
InChI 键 |
OOGWLZNMIJTRFD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC(=S)C(=S)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12003907.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)


![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)

acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)
